molecular formula C14H21NO2S B2813170 Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396706-71-0

Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2813170
CAS RN: 1396706-71-0
M. Wt: 267.39
InChI Key: QTKOEAUOTVRFHK-UHFFFAOYSA-N
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Description

“Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a compound that has been synthesized and studied for its potential anti-ulcer activity . It is based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process starts with the preparation of a series of 2,3-disubstituted thiazolidin-4-one derivatives . The stereoisomeric C atom is then replaced by a spiro-fragment, namely an N-substituted piperidine . This modification removes the asymmetric center from the heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a cyclohexene ring attached to a spiro[4.5]decane system, which includes a thia (sulfur-containing) and an oxa (oxygen-containing) ring . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux . A Dean–Stark trap is used to remove water during the reaction .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of spiro compounds, including those similar to the one mentioned, has been explored for their potential biological activities. For instance, spiro derivatives have been investigated for their nematicidal, antibacterial, and antifungal activities. The synthesis of such compounds often involves the condensation of cyclohexanone with aryl amine, followed by treatment with thiomalic acid and subsequent reactions to yield various spiro compounds with potential biological activities (Srinivas, Nagaraj, & Reddy, 2008).

Antiviral Applications

  • Some spiro compounds, especially those with a thiazolidinone structure, have been evaluated for their antiviral activities against viruses such as influenza and human coronavirus. For example, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E replication in some cases, highlighting the potential of such structures in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

Chemical Synthesis and Material Science

  • Spiro compounds, including those related to "Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone," are also of interest in the field of chemical synthesis and material science. Their unique structures make them valuable for synthesizing novel organic compounds and exploring their potential applications in various industries.

Antimicrobial and Antifungal Properties

  • The synthesis of novel oxazin analogs of thio-4-azaspiro compounds and their antimicrobial screening against various strains demonstrate the potential of these compounds in combating microbial infections. Compounds with moderate to good activity against microbes have been identified, indicating their utility in developing new antimicrobial agents (Singh, Srivastava, Tiwari, & Srivastava, 2021).

Future Directions

The future directions for research on this compound could include further investigation of its anti-ulcer activity, exploration of other potential therapeutic applications, and optimization of its synthesis process . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c16-13(12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-2,12H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKOEAUOTVRFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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